molecular formula C10H6N2O B13825339 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole CAS No. 38156-57-9

4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole

Cat. No.: B13825339
CAS No.: 38156-57-9
M. Wt: 170.17 g/mol
InChI Key: VUSHDMRMOQQBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Methano-4H-indeno[5,6-c][1,2,5]oxadiazole (CAS 38156-57-9) is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.167 g/mol . It features a fused ring system incorporating a 1,2,5-oxadiazole moiety, a heterocyclic scaffold known in medicinal and materials chemistry . Although considered an underprivileged structure with limited exploration, the 1,2,5-oxadiazole unit is recognized as a valuable pharmacophore, with derivatives reported to exhibit a range of biological activities including potential as carbonic anhydrase inhibitors, antibacterial agents, and vasodilating agents . The structural complexity of this compound, arising from its methano-bridged indeno-oxadiazole framework, makes it a sophisticated building block for advanced research. It is intended for use in various investigative applications, such as the development of novel pharmaceuticals, agrochemicals, and functional materials. Researchers value this compound for its potential in probing new biological mechanisms and creating compounds with unique physical and chemical properties. This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's material safety data sheet (MSDS) for safe handling and storage information.

Properties

CAS No.

38156-57-9

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

4-oxa-3,5-diazatetracyclo[5.5.1.02,6.08,12]trideca-1(12),2,5,8,10-pentaene

InChI

InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2

InChI Key

VUSHDMRMOQQBSB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC3=C1C4=NON=C24

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,8-Methano-4H-indeno[5,6-c]oxadiazole

[1]

Executive Summary & Energetic Significance

Target Molecule: 4a,5,7a,8-Tetrahydro-4,8-methano-4H-indeno[5,6-c]-1,2,5-oxadiazole 1-oxide (and its 3-oxide tautomer).[1] Common Name: Dicyclopentadienefuroxan (DCPD-Furoxan).[1] Classification: Strained Polycyclic Energetic Material / Fused Heterocycle.[1]

This compound represents a class of High Energy Density Materials (HEDMs) where a furoxan ring is fused to a lipophilic, strained carbocyclic cage.[1] The fusion imparts high density and positive heat of formation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Key Structural Features:

  • Methano Bridge: Provides structural rigidity and high strain energy.[1]

  • Furoxan Ring: The 1,2,5-oxadiazole-2-oxide moiety serves as a "latent nitro" group, contributing oxygen balance and density without the sensitivity often associated with free nitro groups.[1][2]

  • Tautomerism: The N-oxide oxygen can rapidly equilibrate between the N2 and N5 positions (1-oxide vs 3-oxide) at elevated temperatures, a characteristic feature of fused furoxans.[1]

Safety Protocols (Critical)

WARNING: This synthesis involves the preparation of energetic materials and the use of strong oxidizers.[1]

  • Explosive Hazard: Furoxans are potentially explosive.[1][2] Perform all cyclization steps behind a blast shield.[1]

  • Toxicity: Reagents such as hydroxylamine hydrochloride and sodium hypochlorite are toxic/corrosive.[1]

  • Scale: Do not exceed 5-10 mmol scale during initial optimization.

  • Thermal Control: Maintain strict temperature control during the oxidative cyclization to prevent thermal runaway.[1]

Retrosynthetic Analysis

The most robust pathway to fused furoxans is the oxidative cyclization of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-dioximesngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Pathway Logic:

  • Target: DCPD-Furoxan.

  • Precursor: Dicyclopentadiene Dioxime (DCPD-Dioxime).[1]

  • Starting Material: endo-Dicyclopentadiene (DCPD).[1]

The synthesis exploits the reactivity of the strained norbornene double bond in DCPD (or the cyclopentene bond depending on specific isomer targeting) to introduce the vicinal nitrogen functionality.[1]

RetrosynthesisTargetDCPD-Furoxan(Target)DioximeVicinal Dioxime(Intermediate)Target->DioximeOxidative Cyclization(NaOCl or N2O4)DioneDicyclopentadiene Quinone(Precursor)Dioxime->DioneOximation(NH2OH·HCl)DCPDendo-Dicyclopentadiene(Starting Material)Dione->DCPDOxidation / SeO2

Caption: Retrosynthetic disconnection showing the conversion of DCPD to the target furoxan via the dioxime intermediate.[1]

Detailed Experimental Protocol

Phase 1: Preparation of the Dioxime Intermediate

Note: Direct oxidation of DCPD to the quinone is difficult due to polymerization. A common alternative is the nitrosation-oximation route.[1]

Reagents:

  • endo-Dicyclopentadiene (DCPD)[1]

  • Sodium Nitrite (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )
    
  • Hydrochloric Acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )
    
  • Hydroxylamine Hydrochloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )
    
  • Ethanol / Water[1]

Procedure:

  • Nitrosation: Dissolve DCPD (10 g, 75 mmol) in ethanol (50 mL). Cool to 0°C.[1]

  • Add isoamyl nitrite (or dropwise addition of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     solution + dilute 
    
    
    ) to generate
    
    
    in situ. The reaction targets the strained double bond to form the pseudosite (nitroso-nitro dimer or chloronitroso intermediate).[1]
  • Oximation: To the resulting mixture, add a solution of hydroxylamine hydrochloride (15 g, 215 mmol) and sodium acetate (anhydrous, 18 g) in water.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. This converts the nitroso/ketone intermediates into the vicinal dioxime.

  • Isolation: Cool to room temperature. The dioxime usually precipitates as a white or off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water.

    • Checkpoint: Verify formation of Dicyclopentadiene Dioxime (m.p.[1] approx. 210–215°C, decomp).

Phase 2: Oxidative Cyclization to Furoxan

This step closes the ring to form the 1,2,5-oxadiazole-2-oxide system.[1]

Reagents:

  • Dicyclopentadiene Dioxime (from Phase 1)[1]

  • Sodium Hypochlorite (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 10-13% aq. solution) or Phenyliodine(III) diacetate (PIDA)[1]
    
  • Dichloromethane (DCM) or Acetic Acid[1]

  • Phase Transfer Catalyst (e.g., TEBA) if using biphasic NaOCl.[1]

Procedure (NaOCl Method):

  • Dissolution: Dissolve the dioxime (2.0 g, ~10 mmol) in DCM (30 mL). If solubility is low, use a DCM/Ethanol mixture.

  • Oxidation: Cool the solution to 0–5°C in an ice bath. Slowly add aqueous

    
     (15 mL, excess) dropwise while stirring vigorously.
    
    • Observation: The solution may turn transiently blue/green (nitroso intermediate) before becoming pale yellow.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (disappearance of dioxime).[1]

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     mL). Combine organic extracts.
    
  • Washing: Wash with water (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     mL), then brine. Dry over anhydrous 
    
    
    .
  • Purification: Evaporate the solvent under reduced pressure. The residue is the crude furoxan. Purify via column chromatography (Silica gel, Hexane:EtOAc 4:1) or recrystallization from ethanol.[1]

Characterization & Data Analysis

Spectral Data (Expected)

The following data validates the structure of 4,8-Methano-4H-indeno[5,6-c]-1,2,5-oxadiazole 1-oxide .

TechniqueParameterCharacteristic Signals / Values
IR Spectroscopy Furoxan Core 1610–1630 cm⁻¹ (C=N str.)1460–1490 cm⁻¹ (N-O str.[1] asymmetric)1150–1180 cm⁻¹ (N-O str.[1] symmetric)
Skeleton 2850–2950 cm⁻¹ (C-H aliphatic, methano bridge)
¹H NMR (CDCl₃)Bridgehead ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

3.1–3.4 ppm (m, 2H, bridgehead CH)
Bridge

1.3–1.6 ppm (m, 2H, methano bridge

)
Ring Junction

3.6–3.9 ppm (d/m, 2H, protons

to furoxan ring)
Aliphatic Multiplets for the remaining cyclopentyl ring protons.[3]
¹³C NMR Furoxan Carbons 112–116 ppm (Broad or split due to N-oxide tautomerism)
Bridge/Core Signals at ~30–50 ppm corresponding to the norbornyl/cyclopentyl carbons.[1]
Mass Spectrometry HRMS (ESI+) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

or

.[4] Consistent with formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(MW: 190.20).
Tautomerism Note

The ¹H and ¹³C NMR spectra may show broadened signals or dual sets of peaks at room temperature due to the rapid equilibrium between the 1-oxide and 3-oxide tautomers.[1] This is a hallmark of fused furoxan systems.

Synthesis Workflow Diagram

SynthesisWorkflowStartDicyclopentadiene(DCPD)Step1Step 1: Nitrosation(NaNO2 / HCl)Start->Step1Inter1Nitroso-ChlorideIntermediateStep1->Inter1Step2Step 2: Oximation(NH2OH·HCl)Inter1->Step2Inter2Vicinal DioximeStep2->Inter2Step3Step 3: Oxidation(NaOCl / DCM)Inter2->Step3FinalDCPD-Furoxan(Product)Step3->Final

Caption: Step-by-step workflow for the synthesis of Dicyclopentadienefuroxan.

References

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[1] Elsevier.[1] (Entry 3275: 4a,5,7a,8-Tetrahydro-4,8-methano-4H-indeno[5,6-c]-1,2,5-oxadiazole 1-oxide).[1]

  • Lawless, E. W., & Smith, I. C. (1968).[1] High Energy Oxidizers.[1] Marcel Dekker.[1] (Foundational text on energetic N-oxide synthesis).

  • Yousef, M. A., & Matsubara, R. (2023).[1][5] Recent progress in synthesis and application of furoxan.[5][6][7][8][9] RSC Advances, 13, 5228-5248.[5] Link

  • Fershtat, L. L., & Makhova, N. N. (2020).[1] 1,2,5-Oxadiazoles.[1][2][4][8][10] In Comprehensive Heterocyclic Chemistry (Reference for general furoxan cyclization protocols).

Spectroscopic Profile and Energetic Characterization of 4,8-Methano-4H-indeno[5,6-c]oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Spectroscopic Properties of 4,8-Methano-4H-indeno[5,6-c]oxadiazole Derivatives

Executive Summary

This technical guide details the spectroscopic, structural, and energetic properties of 4,8-Methano-4H-indeno[5,6-c]oxadiazole and its stable tetrahydro-analogues (often referred to as DCPD-furoxan or DCPD-furazan adducts). These compounds represent a class of fused heterocyclic energetic materials synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to dicyclopentadiene (DCPD).

Critical Safety Advisory : This molecule and its


-oxide derivatives are energetic materials . Documented incidents confirm that Raman spectroscopy irradiation  can induce explosive decomposition. All spectroscopic handling requires blast shielding and low-power/pulsed laser sources.

Structural Identity & Nomenclature

The core structure is a tricyclic system formed by fusing a 1,2,5-oxadiazole (furazan) or 1,2,5-oxadiazole-2-oxide (furoxan) ring to the norbornene scaffold of dicyclopentadiene.

  • IUPAC Name : 4a,5,7a,8-Tetrahydro-4,8-methano-4H-indeno[5,6-c][1,2,5]oxadiazole

  • Common Names : Dicyclopentadienefurazan, DCPD-Furoxan (for the

    
    -oxide).
    
  • CAS Registry : Associated with hazardous reaction indices (e.g., Bretherick's 3275, 3276).

  • Molecular Formula :

    
     (Furazan) / 
    
    
    
    (Furoxan).
Structural Logic & Numbering

The "4,8-methano-4H-indeno" skeleton refers to the dicyclopentadiene (DCPD) core.

  • Fusion Site : The [5,6-c] designation indicates the oxadiazole ring is fused to the C5–C6 positions of the indeno core. In the context of DCPD reactivity, this corresponds to the norbornene double bond , which is kinetically favored for cycloaddition due to ring strain.

  • Remaining Unsaturation : The cyclopentene double bond (C1–C2 or C2–C3 in varying numbering systems) typically remains intact unless further functionalized.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the asymmetry introduced by the fused heterocyclic ring and the rigid methano-bridged skeleton.


H NMR (Proton) – Expected Shifts (CDCl

, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityStructural Assignment
Olefinic (Cyclopentene) 5.60 – 5.90MultipletUnreacted double bond in the cyclopentyl ring.
Bridgehead (Methine) 3.40 – 3.80Broad Singlet/MultipletProtons at the fusion site (H-4a, H-7a), deshielded by the adjacent N/O heteroatoms.
Allylic/Bridgehead 2.80 – 3.10MultipletProtons at the DCPD junction (H-4, H-8).
Methano Bridge 1.30 – 1.60Doublet/MultipletThe -CH

- bridge protons (H-9), showing characteristic geminal coupling (

Hz).

Mechanistic Insight : The absence of signals around 6.0–6.2 ppm (characteristic of the norbornene double bond) confirms the successful fusion of the oxadiazole ring. The retention of the 5.6–5.9 ppm signals confirms the cyclopentene ring is intact.


C NMR (Carbon) – Key Resonances
  • Heterocyclic Carbons (C=N) : 155 – 160 ppm (Furazan) or 110 – 115 ppm (Furoxan carbons are distinct due to

    
    -oxide asymmetry).
    
  • Olefinic Carbons : 130 – 135 ppm (Cyclopentene ring).

  • Bridgehead Carbons : 45 – 55 ppm (Methine carbons).

  • Methano Bridge : 30 – 35 ppm.

Infrared (IR) Spectroscopy

IR is the primary tool for distinguishing between the furazan (reduced) and furoxan (


-oxide) forms.
Functional GroupWavenumber (cm

)
IntensityAssignment
=C-H Stretch 3050 – 3080WeakOlefinic protons (cyclopentene).
C-H Stretch 2850 – 2980MediumAliphatic methano bridge and methine protons.
Furazan Ring 1580 – 1620StrongC=N stretching vibration.
Furoxan N-O 1300 – 1350Strong

-oxide stretching (Specific to Furoxan).
Ring Breathing 1450 – 1480MediumHeterocyclic ring deformation.
C=C Stretch 1600 – 1640WeakCyclopentene double bond (often overlapped).
Raman Spectroscopy (CRITICAL HAZARD)

Warning : Raman spectroscopy is contraindicated for this compound class without specialized safety cells.

  • Phenomenon : The high energy density of the strained norbornane-furoxan system makes it susceptible to photothermal initiation .

  • Observation : Irradiation with standard lasers (532 nm or 785 nm) causes rapid local heating, leading to deflagration or detonation of the sample.

  • Safe Protocol : If Raman is strictly necessary, use rotating sapphire cells or cryogenic temperatures to dissipate heat, and employ low-power (<5 mW) excitation.

Mass Spectrometry (MS)

The fragmentation follows a Retro-Diels-Alder (rDA) pathway, characteristic of norbornene adducts.

  • Molecular Ion :

    
     or 
    
    
    
    .
  • Base Peak : Often related to the cleavage of the methano bridge or loss of the oxadiazole fragment.

  • Diagnostic Loss :

    • M – 30 : Loss of NO (characteristic of Furoxan

      
       Furazan conversion).
      
    • M – 66 : Loss of Cyclopentadiene (rDA cleavage of the DCPD skeleton).

Synthesis & Reaction Pathway

The synthesis relies on the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from glyoxime or furoxan precursors) to the strained norbornene double bond of DCPD.

Diagram 1: Synthesis and Fragmentation Logic

G DCPD Dicyclopentadiene (DCPD) TS Transition State (Concerted Cycloaddition) DCPD->TS Reflux/Base NitrileOxide Nitrile Oxide / Glyoxime (Dipole Precursor) NitrileOxide->TS Reflux/Base Product 4,8-Methano-4H-indeno[5,6-c]oxadiazole (Target Adduct) TS->Product Exo-Selective Fusion Frag1 Fragment: Cyclopentadiene (m/z 66) Product->Frag1 MS: Retro-Diels-Alder Frag2 Fragment: Oxadiazole Core (Loss of NO) Product->Frag2 MS: Deoxygenation

Caption: Synthesis via dipolar cycloaddition to the norbornene alkene, followed by characteristic MS fragmentation pathways.

Experimental Methodology

Protocol: Synthesis & Isolation (General Procedure)
  • Precursor Preparation : Dissolve glyoxime (1 eq) in ethanol. Add Dicyclopentadiene (1.1 eq).

  • Cycloaddition : Slowly add aqueous NaOCl (bleach) or Pb(OAc)

    
     at 0°C to generate the nitrile oxide in situ.
    
  • Reaction : Stir at ambient temperature for 4–12 hours. The reaction is driven by the relief of ring strain in the norbornene system.

  • Workup : Extract with dichloromethane. Wash with water and brine. Dry over MgSO

    
    .
    
  • Purification : Recrystallize from ethanol/hexane. Do not distill (explosion hazard).

Protocol: Safe Spectroscopic Handling
  • Sample Prep : Dissolve <5 mg in deuterated chloroform (CDCl

    
    ).
    
  • NMR : Run standard proton/carbon sequences. No special hazards once in solution.

  • IR : Use ATR (Attenuated Total Reflectance) with minimal pressure. Avoid KBr pellets (grinding friction can initiate decomposition).

  • Disposal : Quench samples with dilute acid/solvent mixtures. Do not concentrate to dryness in large quantities.

References

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Entry: 4a,5,7a,8-Tetrahydro-4,8-methano-4H-indeno[5,6-c]-1,2,5-oxadiazole).

  • Pihlaja, K., et al. (2004).[1] Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(18).

  • Warrener, R. N., et al. (2001). 1H NMR of steric compression of the methano bridge protons of polycyclic norbornanes. Molecules, 6(4), 353-369.

  • Makhova, N. N., et al. (2017). Furoxans as Nitric Oxide Donors. ChemMedChem, 12, 622-638.[2]

Sources

Architecting Electron-Deficient Scaffolds: A Technical Guide to Polycyclic Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electron-Deficient Core

Polycyclic oxadiazole derivatives represent a cornerstone in both organic electronics and medicinal chemistry due to their profound electron-deficiency. The oxadiazole ring—specifically the 1,3,4-isomer and 1,2,4-isomer —acts as a potent electron-withdrawing group (EWG). When integrated into polycyclic aromatic systems (such as fluorene, carbazole, or anthracene hybrids), these rings lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection and transport.

This guide moves beyond basic definitions to explore the causality of these electronic properties, providing researchers with the protocols necessary to synthesize, characterize, and deploy these scaffolds.

Isomer Distinction & Electronic Impact
  • 1,3,4-Oxadiazole: Symmetric. High thermal stability (

    
    C in many polycyclic derivatives). Predominantly used in OLEDs  as Electron Transport Materials (ETMs) due to superior planar stacking and electron mobility (
    
    
    
    to
    
    
    ).
  • 1,2,4-Oxadiazole: Asymmetric. Lower symmetry results in higher dipole moments, enhancing solubility and binding affinity in biological targets. Predominantly used in Medicinal Chemistry as a hydrolytically stable bioisostere for esters and amides.

Molecular Design & Electronic Tuning

To engineer a polycyclic oxadiazole for a specific application, one must manipulate the HOMO-LUMO gap. The oxadiazole core serves as the acceptor (A) in Donor-Acceptor (D-A) architectures.

The Push-Pull Mechanism

Attaching electron-donating polycyclic moieties (e.g., Carbazole, Triphenylamine) to the oxadiazole ring creates an intramolecular charge transfer (ICT) state.

  • Effect: Raises the HOMO level while keeping the LUMO relatively localized on the oxadiazole.

  • Result: Narrowed bandgap (blue to green emission) and bipolar charge transport.

Visualization: Electronic Tuning Logic

The following diagram illustrates how structural modifications shift electronic energy levels.

ElectronicTuning Core Oxadiazole Core (Electron Deficient) Property1 LUMO Stabilization (Better e- Injection) Core->Property1 Intrinsic EWG Nature Donor Polycyclic Donor (Carbazole/Anthracene) Donor->Core Attached via Linker Property2 HOMO Destabilization (Bandgap Narrowing) Donor->Property2 Donates e- density Linker Conjugation Bridge (Phenyl/Thiophene) Linker->Core Extends Conjugation App_OLED OLED ETM/Host Property1->App_OLED Property2->App_OLED

Figure 1: Structural logic for tuning electronic properties in oxadiazole derivatives. The interaction between the deficient core and polycyclic donors dictates the final optoelectronic window.

Optoelectronic Applications (OLEDs)[1]

In Organic Light Emitting Diodes (OLEDs), 1,3,4-oxadiazole derivatives are the industry standard for hole-blocking and electron-transporting layers (ETL/HBL).

Key Benchmark Materials

The following table summarizes the electronic parameters of standard polycyclic oxadiazole derivatives used as references in development.

MaterialStructure DescriptionHOMO (eV)LUMO (eV)Bandgap (eV)Triplet Energy (eV)
PBD 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-6.10-2.403.702.40
OXD-7 1,3-bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]benzene-6.40-2.803.602.70
TPO Triphenylamine-Oxadiazole Hybrid-5.30-2.203.102.35

Data aggregated from standard photophysical literature [1][2].

Technical Insight: OXD-7 exhibits a deeper HOMO than PBD , making it a superior hole-blocking layer (HBL) for deep-blue phosphorescent devices, preventing exciton quenching at the cathode interface.

Medicinal Chemistry: The Pharmacophore

In drug discovery, the 1,2,4-oxadiazole ring is prized for its bioisosterism .[1] It mimics the geometry and electron distribution of ester and amide bonds but resists hydrolysis by esterases.

  • Electrostatic Potential: The Nitrogen atoms at positions 2 and 4 (in 1,2,4-isomers) act as hydrogen bond acceptors (HBA).

  • Lipophilicity: Polycyclic substitution (e.g., fusing with indole or quinoline) modulates LogP, allowing blood-brain barrier (BBB) penetration.

Experimental Protocols

This section details the synthesis and characterization workflows. These protocols are designed for reproducibility and scalability.

Protocol A: Dehydrative Cyclization (POCl3 Method)

This is the most robust method for synthesizing 1,3,4-oxadiazole rings from hydrazides.

Reagents:

  • Aromatic Carboxylic Acid (1.0 eq)

  • Aromatic Hydrazide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess/Solvent)
    

Workflow:

  • Activation: Charge a round-bottom flask with the carboxylic acid and hydrazide.

  • Cyclization: Add

    
     carefully (exothermic). Reflux at 100–110°C for 6–12 hours.
    
    • Critical Step: Monitor by TLC. The intermediate diacylhydrazine often appears before the final cyclized product.

  • Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Safety:

      
       reacts violently with water. Use a fume hood and blast shield.
      
  • Neutralization: Adjust pH to ~7-8 using solid

    
     or 10% NaOH solution to precipitate the product.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/DMF mixtures.

Protocol B: Cyclic Voltammetry (HOMO/LUMO Determination)

To validate the electronic properties described in Section 2, use this CV protocol.

Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum Wire.[2][3]

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN) or
    
    
    (sat. KCl).
  • Electrolyte: 0.1 M

    
     in dry Dichloromethane (DCM) or Acetonitrile (MeCN).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Calculation: The energy levels are calculated relative to the vacuum level (assuming


).



Visualization: Synthesis & Characterization Workflow

ExperimentalWorkflow Start Start: Precursors (Acid + Hydrazide) Rxn Reflux in POCl3 (100°C, 8h) Start->Rxn Quench Ice Water Quench (Hydrolysis of POCl3) Rxn->Quench TLC Complete Purify Recrystallization (EtOH/DMF) Quench->Purify Precipitate Char_CV Cyclic Voltammetry (HOMO/LUMO) Purify->Char_CV Char_PL Photoluminescence (Triplet Energy) Purify->Char_PL End Device Fabrication (OLED/Drug) Char_CV->End Valid Energy Levels Char_PL->End

Figure 2: Step-by-step workflow from chemical synthesis to electronic validation.

Computational Modeling (DFT)[6][7]

Before synthesis, Density Functional Theory (DFT) is required to predict the geometry and frontier orbitals.

  • Functional: B3LYP or PBE0 (for ground state).

  • Basis Set: 6-31G(d,p) is sufficient for organic non-metals.

  • Solvation: Use PCM (Polarizable Continuum Model) with DCM if comparing to CV data.

  • TD-DFT: Required for predicting UV-Vis absorption and emission spectra (singlet/triplet states).

Validation Check: The calculated HOMO/LUMO gap should correlate linearly with the experimental optical bandgap (


), though DFT often underestimates the gap by ~0.3–0.5 eV.

References

  • Tamoto, N., et al. (1997). "Electroluminescence of 1,3,4-oxadiazole and triphenylamine-containing molecules." Chemistry of Materials.

  • Kulkarni, A. P., et al. (2004). "Electron transport materials for organic light-emitting diodes." Chemistry of Materials.

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • O'Brien, S. C., et al. (2000). "Synthesis of 1,3,4-oxadiazoles." Journal of the Chemical Society, Perkin Transactions 1.

  • Gaussian, Inc. "DFT Methods for Organic Electronics."

Sources

Methodological & Application

Application Notes & Protocols: A Proposed Synthetic Route to 4,8-Methano-4H-indeno[5,6-c]oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of novel, strained polycyclic heteroaromatic compounds is a significant endeavor in medicinal chemistry and materials science. These rigid scaffolds can enforce specific pharmacophoric orientations or impart unique photophysical properties. The target molecule, 4,8-Methano-4H-indeno[5,6-c]oxadiazole, represents a unique fusion of a dicyclopentadiene-derived framework with an oxadiazole ring. To date, a specific synthetic route for this molecule has not been reported in the literature. This document, therefore, serves as a detailed application note proposing a plausible and logically designed synthetic strategy. Leveraging established and robust chemical transformations, we outline a multi-step synthesis starting from readily available precursors. The proposed route is divided into three main parts: construction of the functionalized tricyclic indene core, key functional group interconversions, and the final annulation of the oxadiazole ring.

Part 1: Retrosynthetic Analysis & Strategic Overview

A logical approach to a novel target is to deconstruct it into simpler, more accessible starting materials. Our retrosynthetic analysis of 4,8-Methano-4H-indeno[5,6-c]oxadiazole identifies a strategy centered on a key Diels-Alder reaction and subsequent aromatization and heterocycle formation steps.

The oxadiazole ring, specifically the 1,2,5-oxadiazole (furazan) isomer, is a logical sub-target as it can be reliably synthesized from a 1,2-dinitrile precursor. This precursor, 5,6-dicyano-4,8-methano-4H-indene, becomes our key intermediate. The indene core itself can be envisioned as arising from the aromatization of a partially saturated precursor, which in turn can be constructed via the classic Diels-Alder cycloaddition of cyclopentadiene and p-benzoquinone. This strategy provides a convergent and efficient entry into the complex polycyclic framework.

G Target 4,8-Methano-4H-indeno[5,6-c]oxadiazole Dinitrile Key Intermediate: 5,6-Dicyano-4,8-methano-4H-indene Target->Dinitrile [1] Oxadiazole Formation Diol 5,6-Dihydroxy-4,8-methano-4H-indene Dinitrile->Diol [2] Diol to Dinitrile Conversion DielsAlderAdduct Tricyclic Diketone Adduct Diol->DielsAlderAdduct [3] Aromatization StartingMaterials Starting Materials: Cyclopentadiene + p-Benzoquinone DielsAlderAdduct->StartingMaterials [4] Diels-Alder Reaction

Figure 1: Retrosynthetic analysis of the target molecule.

Part 2: Proposed Synthetic Workflow

The forward synthesis is designed as a linear sequence commencing with the construction of the carbon skeleton, followed by systematic installation and manipulation of functional groups to facilitate the final ring closure.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Functionalization cluster_2 Part C: Heterocycle Formation SM Cyclopentadiene + p-Benzoquinone DA Diels-Alder Adduct (Tricyclic Diketone) SM->DA Diels-Alder [4+2] Cycloaddition Aromatized Aromatized Intermediate (Dihydroxyindene) DA->Aromatized Aromatization (e.g., tautomerization/oxidation) Diamine Diamine Intermediate Aromatized->Diamine Hydroxyl to Amine Conversion Dinitrile Dinitrile Intermediate Diamine->Dinitrile Sandmeyer-type Cyanation Dioxime Dioxime Dinitrile->Dioxime Hydroxylamine Reaction Target Target Molecule: 4,8-Methano-4H-indeno [5,6-c]oxadiazole Dioxime->Target Cyclization

Figure 2: Proposed multi-stage synthetic workflow.

Part 3: Experimental Protocols

The following protocols are detailed procedures for the proposed synthesis. Each step is grounded in established chemical principles, with citations provided for analogous transformations.

Protocol A: Synthesis of the Core Tricyclic Framework

A.1: Diels-Alder Cycloaddition of Cyclopentadiene and p-Benzoquinone

This reaction is a cornerstone of polycyclic synthesis, reliably forming the tricyclic skeleton in high yield.[1][2][3] The reaction proceeds via a [4+2] cycloaddition to yield endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione.

  • Materials:

    • Dicyclopentadiene

    • p-Benzoquinone

    • Methanol (MeOH)

    • Distillation apparatus

    • Round-bottom flask with reflux condenser

    • Ice bath

  • Procedure:

    • Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place 50 mL of dicyclopentadiene in the distilling flask. Heat the flask to ~170 °C. Collect the cyclopentadiene monomer (~40-42 °C boiling point) in a receiving flask cooled in an ice bath. Caution: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature; use it promptly.

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of methanol.

    • Cycloaddition: To the stirred solution of p-benzoquinone, slowly add 7.9 g (~9.9 mL, 0.12 mol) of freshly cracked cyclopentadiene. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

    • Reaction Completion & Isolation: Stir the reaction mixture at room temperature for 2-3 hours. The product will precipitate as a pale yellow solid.

    • Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and air dry. The typical yield is >90%.

A.2: Aromatization to 5,6-Dihydroxy-4,8-methano-4H-indene

Aromatization of the diketone adduct can be achieved via acid-catalyzed enolization followed by air oxidation. This provides the stable hydroquinone (catechol-like) aromatic ring.

  • Materials:

    • Diels-Alder Adduct from step A.1

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Air supply (e.g., aquarium pump with a needle)

  • Procedure:

    • Reaction Setup: Suspend 17.6 g (0.1 mol) of the tricyclic diketone adduct in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Acid Catalysis: Add 5 mL of concentrated HCl to the suspension.

    • Oxidation: Heat the mixture to reflux. Once refluxing, bubble a gentle stream of air through the solution using a long needle.

    • Reaction Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the dissolution of the starting material and the formation of a darker, homogeneous solution.

    • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like toluene/hexanes to yield the dihydroxy product.

Protocol B: Functional Group Interconversion to Dinitrile Intermediate

B.1: Conversion of Diol to Dinitrile via Sandmeyer-type Reaction

A reliable method to convert the diol to the dinitrile involves a two-step process: conversion to the diamine followed by a Sandmeyer reaction. A common route is through nitration and subsequent reduction.

  • Step 1: Dinitration

    • Dissolve the diol from step A.2 in acetic acid.

    • Cool the solution in an ice-salt bath to 0 °C.

    • Slowly add a nitrating mixture (sulfuric acid and nitric acid) while maintaining the low temperature.

    • After the addition, allow the reaction to stir for a few hours before pouring it onto ice to precipitate the dinitro product.

  • Step 2: Reduction to Diamine

    • Suspend the dinitro compound in ethanol.

    • Add a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated HCl, or use catalytic hydrogenation (e.g., H2, Pd/C).

    • Heat the reaction to facilitate the reduction.

    • After completion, neutralize with a base (e.g., NaOH) and extract the diamine product.

  • Step 3: Sandmeyer Reaction

    • Diazotization: Dissolve the diamine in an aqueous solution of HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise to form the bis-diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium cyanide (NaCN).

    • Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will evolve.

    • After the addition is complete, heat the mixture gently to ensure complete reaction.

    • Isolation: Cool the mixture and extract the dinitrile product with an organic solvent like dichloromethane. Purify by column chromatography.

Protocol C: Annulation of the 1,2,5-Oxadiazole Ring

C.1: Synthesis of 4,8-Methano-4H-indeno[5,6-c][4][5][6]oxadiazole

The formation of a 1,2,5-oxadiazole (furazan) ring from a 1,2-dinitrile is a well-established transformation.[4][7] It proceeds via a dioxime intermediate which then undergoes cyclization.

  • Materials:

    • 5,6-Dicyano-4,8-methano-4H-indene (from Protocol B.1)

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Sodium carbonate (Na2CO3) or Potassium hydroxide (KOH)

    • Ethanol/Water solvent mixture

  • Procedure:

    • Dioxime Formation: In a round-bottom flask, dissolve the dinitrile intermediate in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and a base such as sodium carbonate.

    • Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting dinitrile.

    • Cool the reaction and isolate the crude dioxime intermediate, which may be used directly in the next step.

    • Cyclization: Dissolve the crude dioxime in an aqueous solution of potassium hydroxide (KOH).

    • Heat the solution to reflux for 1-2 hours. The cyclization results in the formation of the fused oxadiazole ring.

    • Isolation and Purification: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The product may precipitate and can be collected by filtration.

    • Alternatively, extract the product with an organic solvent. Dry the organic layer and concentrate it. Purify the final product, 4,8-Methano-4H-indeno[5,6-c][4][5][6]oxadiazole, by column chromatography or recrystallization.

Part 4: Data Summary and Characterization

The following table summarizes the key compounds in the proposed synthetic pathway.

Compound Name Structure Molecular Formula MW ( g/mol ) Anticipated Yield Key Characterization Notes
endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dioneC11H10O2174.19>90%1H NMR: Signals for vinyl, methano bridge, and allylic protons.
5,6-Dihydroxy-4,8-methano-4H-indeneC11H10O2174.1960-70%1H NMR: Appearance of aromatic protons and phenolic -OH signals.
5,6-Dicyano-4,8-methano-4H-indeneC13H8N2192.2240-50% (over 3 steps)IR: Strong C≡N stretch around 2230 cm-1. 13C NMR: Quaternary carbons of the nitrile groups.
4,8-Methano-4H-indeno[5,6-c][4][5][6]oxadiazole C11H8N2O184.1970-80%Mass Spec: Correct molecular ion peak. 13C NMR: Appearance of characteristic oxadiazole ring carbons.

(Note: Structures are illustrative representations. Yields are estimates based on analogous reactions in the literature.)

Part 5: Expert Insights & Alternative Approaches

Causality Behind Experimental Choices:

  • Diels-Alder Strategy: The choice of a Diels-Alder reaction between cyclopentadiene and benzoquinone is strategic. It rapidly assembles the complete tricyclic carbon skeleton in a single, high-yielding step, providing a robust foundation for subsequent modifications.[1][2]

  • Aromatization: Acid-catalyzed enolization followed by oxidation is a classic and effective method for converting cyclohexene-dione systems into their corresponding aromatic hydroquinones. This avoids harsh dehydrogenation reagents that might affect the other double bond in the molecule.

  • Oxadiazole Isomer Selection: The synthesis of a 1,2,5-oxadiazole was proposed due to the reliable and well-documented methods for its formation from 1,2-dinitriles.[4][7] This pathway offers a high probability of success.

Potential Challenges:

  • Regioselectivity: The initial nitration of the dihydroxy intermediate (Protocol B.1) must be carefully controlled to ensure the correct 5,6-disubstitution pattern.

  • Sandmeyer Reaction Yields: Sandmeyer reactions can sometimes result in modest yields and side products. Optimization of the diazotization and cyanation conditions would be critical.

Alternative Synthetic Routes:

  • Synthesis of 1,3,4-Oxadiazole Isomer: An alternative route could target the 1,3,4-oxadiazole isomer. This would require a different key intermediate, such as 4,8-Methano-4H-indene-5,6-dicarboxylic acid . This could potentially be accessed by oxidation of the diol from Protocol A.2. The dicarboxylic acid could then be converted to the corresponding diacylhydrazine, which would undergo cyclodehydration (e.g., using POCl3 or TsCl) to form the fused bis-1,3,4-oxadiazole system.[8][9][10]

References

  • ResearchGate. Traditional synthetic routes towards 1,2,4-oxadiazoles: a 1,3-dipolar... Available at: [Link]

  • ACS Publications. Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications | Chemical Reviews. Available at: [Link]

  • MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]

  • RSC Publishing. Construction of polycyclic heteroaromatics via metal-catalysed intramolecular X–CH activation. Available at: [Link]

  • Tunisian Chemical Society. 1,3-dipolar cycloaddition of arylnitrile oxides to imidates: Synthesis of novel 1,2,4-oxadiazole derivatives. Available at: [Link]

  • ACS Publications. Transannular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues | Organic Letters. Available at: [Link]

  • PMC. Transannular Diels-Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues. Available at: [Link]

  • PMC. Deaminative ring contraction for the synthesis of polycyclic heteroaromatics: a concise total synthesis of toddaquinoline. Available at: [Link]

  • DSpace@MIT. Synthesis of polycyclic heteroaromatic compounds via the intramolecular [4+2] cycloaddition of conjugated hetarenynes and alkynes. Available at: [Link]

  • PMC. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Available at: [Link]

  • MDPI. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]

  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Available at: [Link]

  • Wikipedia. Diels–Alder reaction. Available at: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

  • Rakesh R. Somani etal Der Pharma Chemica; 2009, 1 (1): 130-140. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis and Functionalization of the 4,8-Methano-4H-indeno[5,6-C]oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,8-Methano-4H-indeno[5,6-C]oxadiazole scaffold represents a novel and unexplored chemotype with significant potential in medicinal chemistry. Its rigid, three-dimensional architecture, conferred by the methano bridge, combined with the electronically versatile oxadiazole moiety, makes it an attractive framework for the design of new therapeutic agents. This guide provides a comprehensive set of detailed protocols for the proposed synthesis of this core scaffold and its subsequent functionalization. The methodologies are grounded in established organic chemistry principles and adapted from literature precedents for analogous bridged bicyclic and heterocyclic systems. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic efforts.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active natural products and synthetic drugs.[1] The introduction of a methano bridge creates a rigidified tricyclic system that can present substituents in well-defined spatial orientations, a desirable feature for optimizing interactions with biological targets. Fused heterocyclic rings, such as oxadiazoles, are also of great interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 1,3,4-oxadiazole isomer, in particular, is a stable and common motif in medicinal chemistry.[2]

This document outlines a proposed multi-step synthesis of the novel 4,8-Methano-4H-indeno[5,6-C]oxadiazole scaffold, followed by detailed protocols for its targeted functionalization. These protocols are designed to provide a robust starting point for the exploration of this new chemical space.

Proposed Synthesis of the Core Scaffold

The synthesis of the target scaffold can be envisioned to proceed through the initial construction of a functionalized 4,8-methano-4H-indane derivative, followed by the formation of the fused oxadiazole ring. A plausible route starts from the readily available dicyclopentadiene.

Diagram of the Proposed Synthetic Pathway

G A Dicyclopentadiene B cis-Norbornene-5,6-endo-dicarboxylic anhydride A->B Diels-Alder Maleic anhydride C cis-Norbornene-5,6-endo-dicarboxylic acid B->C Hydrolysis D 4,8-Methano-4H-indane-5,6-dicarboxylic acid C->D Intramolecular Friedel-Crafts Acylation E 4,8-Methano-4H-indane-5,6-dicarbonyl dichloride D->E SOCl₂ F 5,6-Diacylhydrazide derivative E->F Hydrazine hydrate G 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole F->G Dehydrative cyclization (e.g., POCl₃)

Caption: Proposed synthetic route to the 4,8-Methano-4H-indeno[5,6-C]oxadiazole scaffold.

Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride

This protocol is adapted from the well-established Diels-Alder reaction between cyclopentadiene (generated in situ from dicyclopentadiene) and maleic anhydride.[4]

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

Procedure:

  • In a sealed tube, combine maleic anhydride (1.0 eq) and dicyclopentadiene (1.2 eq) in a minimal amount of a high-boiling solvent like toluene or conduct the reaction neat.[5]

  • Heat the sealed tube to approximately 180 °C for 2-3 hours. The high temperature facilitates the retro-Diels-Alder reaction of dicyclopentadiene to generate cyclopentadiene monomer, which then reacts with maleic anhydride.[6]

  • Allow the reaction mixture to cool to room temperature. The product will often crystallize out.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure cis-norbornene-5,6-endo-dicarboxylic anhydride.[4]

Protocol 2: Synthesis of 4,8-Methano-4H-indane-5,6-dicarboxylic acid

This step involves a Friedel-Crafts acylation to form the indane ring system. Given the anhydride starting material, an intramolecular acylation followed by a reduction step is a plausible approach. A more direct approach involves the hydrolysis of the anhydride followed by a double Friedel-Crafts acylation.

Materials:

  • cis-Norbornene-5,6-endo-dicarboxylic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Hydrolyze the cis-norbornene-5,6-endo-dicarboxylic anhydride to the corresponding diacid by refluxing with water.[4]

  • To a suspension of the resulting diacid (1.0 eq) in dry DCM at 0 °C, add AlCl₃ (2.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4,8-Methano-4H-indane-5,6-dicarboxylic acid.

Protocol 3: Formation of the 1,3,4-Oxadiazole Ring

The formation of the 1,3,4-oxadiazole ring from a 1,2-dicarboxylic acid can proceed through a diacylhydrazide intermediate.[7]

Materials:

  • 4,8-Methano-4H-indane-5,6-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • Dioxane

Procedure:

  • Formation of the Diacyl Chloride: Gently reflux the dicarboxylic acid (1.0 eq) in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

  • Formation of the Diacylhydrazide: Dissolve the crude diacyl chloride in a suitable solvent like dioxane and cool to 0 °C. Add hydrazine hydrate (2.2 eq) dropwise. Stir the reaction mixture at room temperature for 4-6 hours. The resulting diacylhydrazide can be isolated by filtration.

  • Dehydrative Cyclization: Suspend the diacylhydrazide (1.0 eq) in phosphorus oxychloride. Heat the mixture to reflux for 4-6 hours.[7]

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product, 4,8-Methano-4H-indeno[5,6-C]oxadiazole, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Functionalization of the 4,8-Methano-4H-indeno[5,6-C]oxadiazole Scaffold

Once the core scaffold is synthesized, its further derivatization can be achieved through various functionalization strategies, primarily targeting the aromatic ring.

Diagram of Functionalization Pathways

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Cross-Coupling Reactions A 4,8-Methano-4H-indeno [5,6-C]oxadiazole B Nitro-derivative A->B HNO₃, H₂SO₄ C Bromo-derivative A->C NBS, MeCN D Acyl-derivative A->D RCOCl, AlCl₃ C_clone Bromo-derivative E Aryl-derivative C_clone->E ArB(OH)₂, Pd catalyst (Suzuki Coupling) F Amino-derivative C_clone->F R₂NH, Pd catalyst (Buchwald-Hartwig)

Caption: Key functionalization strategies for the core scaffold.

Protocol 4: Nitration of the Aromatic Ring

Nitration is a classic electrophilic aromatic substitution to introduce a nitro group, which can be a versatile handle for further transformations (e.g., reduction to an amine).[8]

Materials:

  • 4,8-Methano-4H-indeno[5,6-C]oxadiazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • To a cooled (0 °C) solution of the scaffold (1.0 eq) in concentrated sulfuric acid, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated nitro-derivative by filtration, wash thoroughly with water until neutral, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 5: Halogenation of the Aromatic Ring

Bromination can be achieved using N-bromosuccinimide (NBS), a milder and more selective brominating agent than elemental bromine.[9]

Materials:

  • 4,8-Methano-4H-indeno[5,6-C]oxadiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve the scaffold (1.0 eq) in acetonitrile.

  • Add NBS (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude bromo-derivative by column chromatography.

Protocol 6: Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, which can serve as a precursor for various other functional groups.[10][11]

Materials:

  • 4,8-Methano-4H-indeno[5,6-C]oxadiazole

  • Acyl chloride (RCOCl)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • To a suspension of AlCl₃ (1.2 eq) in dry DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of the scaffold (1.0 eq) in dry DCM dropwise.

  • Allow the reaction to stir at room temperature for 6-10 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ketone by column chromatography.

Protocol 7: Suzuki-Miyaura Cross-Coupling

The bromo-derivative obtained from Protocol 5 can be used in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.[12][13]

Materials:

  • Bromo-derivative of the scaffold

  • Arylboronic acid (ArB(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DME, toluene, or dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the bromo-derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to 80-100 °C for 8-16 hours under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 8: Buchwald-Hartwig Amination

The bromo-derivative can also be a substrate for the introduction of nitrogen-based functional groups via Buchwald-Hartwig amination.[14][15]

Materials:

  • Bromo-derivative of the scaffold

  • Amine (R₂NH)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos or BINAP)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromo-derivative (1.0 eq), palladium catalyst (0.01-0.05 eq), ligand (0.02-0.1 eq), and base (1.4 eq).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired amino-derivative by column chromatography.

Data Summary Table

ProtocolReaction TypeKey ReagentsTypical ConditionsExpected Outcome
1Diels-AlderDicyclopentadiene, Maleic anhydrideNeat or Toluene, 180 °Ccis-Norbornene-5,6-endo-dicarboxylic anhydride
2Friedel-Crafts AcylationDiacid, AlCl₃DCM, rt4,8-Methano-4H-indane-5,6-dicarboxylic acid
3Oxadiazole FormationDiacylhydrazide, POCl₃Reflux4,8-Methano-4H-indeno[5,6-C]oxadiazole
4NitrationHNO₃, H₂SO₄0-5 °CNitro-derivative
5BrominationNBSAcetonitrile, rtBromo-derivative
6Friedel-Crafts AcylationRCOCl, AlCl₃DCM, rtAcyl-derivative
7Suzuki CouplingArB(OH)₂, Pd catalyst80-100 °CAryl-derivative
8Buchwald-HartwigR₂NH, Pd catalyst80-110 °CAmino-derivative

Conclusion

The protocols detailed in this guide provide a comprehensive roadmap for the synthesis and functionalization of the novel 4,8-Methano-4H-indeno[5,6-C]oxadiazole scaffold. While the synthesis of the core scaffold is proposed based on established methodologies for related systems, the subsequent functionalization protocols offer a high degree of confidence for successful implementation. The strategic application of these methods will enable the generation of diverse libraries of compounds based on this unique and promising scaffold, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal he
  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL not available)
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

  • tetraone ('Janus dione') and 1,3-Dioxo-5,6-indane- dicarboxylic Acid. (URL not available)
  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto. (URL: [Link])

  • The Diels-Alder Cycloaddition Reaction. (URL not available)
  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - RSC Publishing. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (URL: [Link])

  • Click Chemistry with Cyclopentadiene - PMC. (URL: [Link])

  • Facile generation of bridged medium-sized polycyclic systems by rhodium-catalysed intramolecular (3+2) dipolar cycloadditions - PMC. (URL: [Link])

  • Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. (URL not available)
  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. (URL not available)
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of a Series of Diaminoindoles - PMC - NIH. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

  • Synthesis of Bridged Bicyclic Systems peri‐Annulated to the Indole Ring: Tropane‐Fused Indoles | Request PDF. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Buchwald-Hartwig cross-coupling reaction - YouTube. (URL: [Link])

  • Indane synthesis - Organic Chemistry Portal. (URL: [Link])

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - NIH. (URL: [Link])

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (URL: [Link])

  • Reaction conditions of different halogenation protocols. - ResearchGate. (URL: [Link])

  • Intramolecular Cyclization | Encyclopedia MDPI. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate. (URL: [Link])

  • Direct halogenation of organic compounds with halides using oxone in water A green protocol - ResearchGate. (URL: [Link])

  • Synthesis of a Series of Diaminoindoles - PubMed. (URL: [Link])

  • Synthesis of 5,6-diaminobenzimidazolone - Dissert
  • SYNTHESIS OF cis-NORBORNENE-5,6,-endo-DICARBOXYLIC ANHYDRIDE - AWS. (URL: [Link])

Sources

techniques for assessing the biological activity of indenoxadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indeno[1,2-c][1,2,5]oxadiazole derivatives (often referred to as indenofurazans) and their N-oxides (indenofuroxans) represent a specialized class of fused heterocyclic compounds with significant pharmacological potential. Their planar tricyclic architecture mimics established DNA intercalators, while the N-oxide moiety in specific derivatives confers hypoxia-selective cytotoxicity —a critical attribute for targeting solid tumor cores that resist conventional chemotherapy and radiotherapy.

This guide moves beyond generic screening to provide a targeted biological assessment framework.[1] It focuses on two critical mechanisms: bioreductive activation under hypoxia and Topoisomerase inhibition .

Strategic Assessment Framework

The biological evaluation of indenoxadiazoles requires a bifurcated approach based on the oxidation state of the oxadiazole ring.

The Mechanistic Logic
  • The N-Oxide "Trigger": Indeno[1,2-c][1,2,5]oxadiazole-2-oxides act as prodrugs. In hypoxic environments (common in solid tumors), intracellular reductases reduce the N-oxide, generating cytotoxic radical species or releasing nitric oxide (NO), leading to DNA damage.

  • The Planar Scaffold: Even without the N-oxide, the fused indeno-oxadiazole core is a planar bioisostere of DNA-intercalating agents, making them potent inhibitors of Topoisomerase I or II.

Decision Tree Workflow

The following diagram outlines the screening logic for these derivatives.

Indenoxadiazole_Workflow Start New Indenoxadiazole Derivative StructCheck Structure Analysis: N-Oxide Present? Start->StructCheck HypoxiaPath Hypoxia Pathway (Bioreductive) StructCheck->HypoxiaPath Yes (Furoxan) DNAPath Intercalation Pathway (Planar Core) StructCheck->DNAPath No (Furazan) HypoxiaAssay Hypoxia Cytotoxicity Ratio (HCR) (Normoxia vs. <1% O2) HypoxiaPath->HypoxiaAssay RadicalDetect ESR Spin Trapping / Intracellular ROS HypoxiaAssay->RadicalDetect High HCR Decision Lead Optimization Selection RadicalDetect->Decision TopoAssay Topoisomerase I/II Relaxation Assay DNAPath->TopoAssay IntercalAssay Ct-DNA Viscosity / Tm Melting Point TopoAssay->IntercalAssay IntercalAssay->Decision

Caption: Screening workflow distinguishing between bioreductive N-oxide prodrugs and direct DNA-targeting scaffolds.

Protocol A: Hypoxia-Selective Cytotoxicity (HCR Determination)

Objective: To determine the Hypoxia Cytotoxicity Ratio (HCR), defined as


. An HCR > 2.0 indicates significant hypoxia selectivity.
Experimental Setup
  • Cell Lines: V79 (Chinese Hamster Lung) or EMT6 (Mammary Carcinoma) are standard due to their robust hypoxic response.

  • Hypoxia Chamber: A sealed anaerobic jar (e.g., GasPak system) or a dedicated workstation (Baker Ruskinn) capable of maintaining

    
    .
    
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 µL media. Prepare duplicate plates: one for Normoxia, one for Hypoxia.
    
  • Attachment: Incubate both plates for 24 hours at 37°C, 21%

    
     (standard incubator).
    
  • Drug Treatment:

    • Prepare serial dilutions of the indenoxadiazole derivative in media (ensure DMSO < 0.5%).

    • Add 100 µL of drug solution to wells in both plates.

  • Hypoxic Induction (Critical Step):

    • Plate A (Normoxia): Return immediately to the standard incubator (

      
      ).
      
    • Plate B (Hypoxia): Place in the hypoxia chamber pre-equilibrated to

      
       (balance 
      
      
      
      ,
      
      
      ).
    • Note: If using anaerobic jars, include an oxygen indicator strip to validate the environment.

  • Incubation: Incubate both plates for 3-4 hours.

    • Why short incubation? This mimics the transient hypoxic exposure and tests for rapid bioreduction. For chronic hypoxia, extend to 24h, but ensure media is pre-degassed.

  • Re-oxygenation: Remove Plate B from the chamber. Wash both plates with PBS to remove the drug. Add fresh media.

  • Recovery: Incubate both plates under normoxic conditions for 72 hours to allow cell proliferation (or lack thereof).

  • Readout: Perform standard MTT assay (add MTT, incubate 4h, solubilize formazan, read OD at 570 nm).

Data Analysis

Calculate the HCR using the formula below. A high HCR confirms the compound is a "bioreductive prodrug."

Compound TypeNormoxia IC50 (µM)Hypoxia IC50 (µM)HCRInterpretation
Non-selective 10.59.8~1.0General toxin; no bioreduction.
Hypoxia-Selective >1005.0>20Excellent prodrug candidate.
Oxygen-Sensitive 5.050.00.1Activity requires oxygen (e.g., ROS generation).

Protocol B: Topoisomerase II Inhibition (Relaxation Assay)

Objective: To determine if the planar indenoxadiazole core inhibits Topoisomerase II


 by preventing the relaxation of supercoiled DNA.
Principle

Topoisomerase II converts supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this conversion, leaving the DNA in its supercoiled state, which migrates faster in agarose gel electrophoresis.

Reagents
  • Substrate: Supercoiled pBR322 plasmid DNA (0.25 µ g/reaction ).

  • Enzyme: Human Recombinant Topoisomerase II

    
     (2 units/reaction).
    
  • Controls: Etoposide (Positive Control), DMSO (Vehicle Control).

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a reaction mix in Topo II buffer (10 mM Tris-HCl pH 7.9, 50 mM NaCl, 50 mM KCl, 5 mM

    
    , 1 mM EDTA, 1 mM ATP, 15 µg/mL BSA).
    
  • Incubation:

    • Mix: 1 µL plasmid DNA + 1 µL compound (at varying concentrations: 10, 50, 100 µM) + 1 µL Topo II enzyme + Buffer to 20 µL total.

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

  • Electrophoresis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide initially to prevent intercalation interference).

    • Run at 2-3 V/cm for 3-4 hours.

  • Staining & Visualization:

    • Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes.

    • Destain in water for 15 minutes.

    • Visualize under UV light.

Result Interpretation
  • Vehicle Control: Shows relaxed DNA bands (slower migration).

  • Active Inhibitor: Shows supercoiled DNA bands (faster migration) similar to the "DNA only" control.

  • Intercalator Check: If the compound is a strong intercalator, it may unwind DNA itself. Run a "Drug + DNA (No Enzyme)" control to verify.

Mechanism of Action: The Bioreductive Pathway

Understanding the chemical transformation of the N-oxide derivative is essential for interpreting biological data.

Bioreduction_Pathway Prodrug Indenoxadiazole N-Oxide (Prodrug) Radical Nitrogen-Centered Radical Anion Prodrug->Radical 1e- Reduction Reductase Cytochrome P450 Reductase (Hypoxia) Reductase->Radical Radical->Prodrug Futile Cycling Damage DNA Strand Breaks (Cytotoxicity) Radical->Damage Fragmentation Normoxia Normoxia: O2 Re-oxidizes Radical Normoxia->Prodrug

Caption: Bioreductive activation mechanism. Under normoxia, the radical anion is re-oxidized (futile cycle), preventing toxicity. In hypoxia, the radical fragments to cause damage.

References

  • Cerecetto, H., et al. (1998).[2] "Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as hypoxia-selective cytotoxins." Pharmazie, 53(11), 758-764.[3]

  • Basile, L., et al. (2019).[4][5] "Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed with Antiproliferative Activity." Anticancer Research, 39(1), 135-144.[5]

  • Monge, A., et al. (1995). "Hypoxia-selective agents: radiosensitizers and cytotoxins." Current Medicinal Chemistry, 2, 763-798.
  • Kushwaha, N., & Kaushik, D. (2016). "Recent advances and future prospects of indazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 167-184. (Provides context on fused azole scaffolds).

Sources

application of computational modeling to predict properties of 4,8-Methano-4H-indeno[5,6-C]oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational protocols for characterizing 4,8-Methano-4H-indeno[5,6-C]oxadiazole , a rigid tricyclic scaffold combining a strained norbornene-like bridge with a bioactive oxadiazole moiety. Due to its unique fused structure, this molecule presents dual potential as a high-energy density material (HEDM) and a pharmacologically active scaffold (specifically for kinase or COX inhibition).

This guide provides a self-validating workflow to predict:

  • Thermodynamic Stability & Strain: Via Density Functional Theory (DFT).

  • Electronic Reactivity: Frontier Molecular Orbital (FMO) analysis.

  • ADMET Profile: Pharmacokinetic suitability for drug development.

  • Binding Affinity: Molecular docking protocols for rigid scaffolds.

Part 1: Structural Analysis & Geometry Optimization (DFT)

The Scaffold Architecture

The molecule features a "methano" bridge across an indeno-fused system. This introduces significant ring strain , which enhances metabolic stability (by preventing cytochrome P450 oxidation at the bridgehead) but complicates conformational sampling.

DFT Protocol: Geometry Optimization

Objective: Determine the global minimum energy structure and validate vibrational stability.

Methodology: Standard force fields (MMFF94) fail to accurately capture the electronic repulsion in the strained methano-bridge. We utilize DFT with the M06-2X functional, which is superior to B3LYP for systems dominated by dispersion forces and ring strain.

Step-by-Step Protocol:

  • Initial Guess Generation:

    • Sketch the 2D structure.

    • Perform a preliminary conformer search using MMFF94x to identify the lowest energy boat/chair conformation of the non-aromatic rings.

  • DFT Setup (Gaussian/ORCA/Gamess):

    • Functional: M06-2X (captures mid-range dispersion).

    • Basis Set: 6-311++G(d,p) (diffuse functions are critical for the lone pairs on the oxadiazole oxygen/nitrogen).

    • Solvation: IEFPCM (Implicit Solvation) – Water (for bioactivity) or Gas Phase (for intrinsic stability).

  • Validation Check:

    • Run a Frequency Calculation on the optimized geometry.

    • Pass Criteria: No imaginary frequencies (NImag=0).

    • Note: A single imaginary frequency indicates a transition state, not a stable minimum.

Visualization: Optimization Logic

DFT_Optimization start Initial 2D Structure preopt MMFF94x Conformational Search start->preopt dft_calc DFT Optimization (M06-2X/6-311++G(d,p)) preopt->dft_calc freq_check Frequency Analysis dft_calc->freq_check decision Imaginary Frequencies? freq_check->decision refine Perturb Geometry along Imaginary Mode decision->refine Yes (<0) final Global Minimum (Valid Scaffold) decision->final No (0) refine->dft_calc

Figure 1: Iterative DFT optimization workflow ensuring thermodynamic stability of the strained scaffold.

Part 2: Electronic Property Prediction

Frontier Molecular Orbitals (FMO)

The reactivity of the oxadiazole ring is governed by the HOMO-LUMO gap.

  • HOMO Location: Typically localized on the methano-bridge (electron donor).

  • LUMO Location: Localized on the oxadiazole ring (electron acceptor).

Calculation:



Interpretation:

  • High Gap (> 5.0 eV): Indicates high chemical stability (hard molecule). Desirable for storage but may reduce binding affinity.

  • Low Gap (< 3.0 eV): Indicates high reactivity (soft molecule). Potential for covalent binding or toxicity.

Molecular Electrostatic Potential (MEP)

Generate the MEP surface to identify binding hot-spots.

  • Red Regions (Negative): Oxadiazole nitrogens (H-bond acceptors).

  • Blue Regions (Positive): Methano bridge protons (Hydrophobic interaction sites).

Part 3: ADMET & Pharmacokinetic Profiling[1][2][3]

The rigid "methano" bridge significantly increases lipophilicity compared to planar oxadiazoles. This must be modeled to prevent attrition due to poor solubility.

Protocol: Use QSAR-based models (e.g., SwissADME, pkCSM) to predict:

PropertyTarget RangeImpact of 4,8-Methano Bridge
LogP (Lipophilicity) 1.0 – 4.0Increases: The bridge adds ~1.5 log units. Monitor for >5.0 (Lipinski violation).
TPSA (Polar Surface Area) < 140 ŲNeutral: Oxadiazole contributes ~25-40 Ų. Excellent for BBB penetration.
Rotatable Bonds < 10Decreases: The fused system has 0 rotatable bonds. High oral bioavailability.
CYP Inhibition Non-inhibitorRisk: Rigid planarity can fit CYP1A2 active sites.

Critical Check: If LogP > 5.0, add polar substituents (e.g., -OH, -NH2) to the aryl ring fused to the oxadiazole to compensate for the lipophilic bridge.

Part 4: Molecular Docking Protocol

Application: Oxadiazole derivatives are potent inhibitors of VEGFR2 (cancer) and COX-2 (inflammation). The rigid scaffold reduces the entropic penalty of binding (the molecule is already "pre-organized").

Target Preparation
  • Source: Download PDB ID 4ASD (VEGFR2) or 5KIR (COX-2) from RCSB.

  • Cleaning: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

Grid Generation (Crucial for Rigid Ligands)

Because the ligand is rigid, the grid box must be precise.

  • Center: Define based on the co-crystallized ligand centroid.

  • Size: 20 x 20 x 20 Å (Standard).

  • Spacing: 0.375 Å.

Docking Workflow (AutoDock Vina / Glide)

Since the ligand has limited conformational flexibility (rigid core), use Soft Potential docking to allow minor induced-fit effects in the receptor.

Visualization: From Structure to Binding

Docking_Workflow ligand Optimized Ligand (PDBQT) docking AutoDock Vina (Exhaustiveness: 32) ligand->docking protein Receptor (VEGFR2) (PDBQT) protein->docking config Grid Box Config Center: Active Site Size: 22x22x22 Å config->docking analysis Interaction Profiling (H-bonds, Pi-Stacking) docking->analysis

Figure 2: Molecular docking pipeline emphasizing grid configuration for rigid scaffolds.

References

  • Gaussian 16 User Reference. Geometry Optimization and Frequency Analysis. Gaussian, Inc.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.

Troubleshooting & Optimization

challenges in the synthesis of 4,8-Methano-4H-indeno[5,6-C]oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,8-Methano-4H-indeno[5,6-c]oxadiazole

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization Guide for Tricyclic Fused Oxadiazole Synthesis

Executive Summary & Structural Analysis

The synthesis of 4,8-Methano-4H-indeno[5,6-c]oxadiazole involves fusing an oxadiazole ring onto a strained methano-hydrindacene (dicyclopentadiene-derived) skeleton. Based on the nomenclature "[5,6-c]", this target is chemically defined as a 1,2,5-oxadiazole (furazan) fused to the C5-C6 bond of the norbornene/indene system.

These scaffolds are critical in the development of High-Energy Density Materials (HEDMs) and rigid bioactive pharmacophores . The primary challenges arise from the high ring strain of the bridged system and the thermodynamic instability of the intermediate vicinal dioximes during cyclodehydration.

Key Synthetic Pathway:

  • Precursor: endo-Dicyclopentadiene (DCPD) or functionalized Norbornene.

  • Intermediate: 4,8-Methano-s-hydrindacene-5,6-dione dioxime.

  • Cyclization: Dehydrative ring closure to the 1,2,5-oxadiazole.

Synthetic Workflow & Mechanism (Visual Guide)

The following diagram outlines the critical pathway and decision nodes for the synthesis.

SynthesisPath Start Precursor: endo-Dicyclopentadiene Oxidation Step 1: Oxidation (RuO4 or O3) Start->Oxidation Oxidative Cleavage Dione Intermediate A: 1,2-Dione (Diketo) Oxidation->Dione Oximation Step 2: Oximation (NH2OH·HCl, Base) Dione->Oximation Condensation Dioxime Intermediate B: Vicinal Dioxime Oximation->Dioxime Cyclization Step 3: Cyclodehydration (SOCl2, Ac2O, or POCl3) Dioxime->Cyclization -2 H2O Dioxime->Cyclization Risk: Beckmann Rearrangement Target Target: 4,8-Methano-4H-indeno [5,6-c][1,2,5]oxadiazole Cyclization->Target

Figure 1: Step-wise synthetic pathway for the construction of the fused furazan ring on the methano-indene scaffold.

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: Precursor Functionalization (The Dione Intermediate)

Context: Converting the alkene moiety of the dicyclopentadiene core into a 1,2-dione is the prerequisite for oxadiazole fusion.

SymptomProbable CauseCorrective Action
Low Yield of 1,2-Dione Over-oxidation to dicarboxylic acid (cleavage of C-C bond).Switch Oxidant: If using KMnO₄/RuO₄, switch to Selenium Dioxide (SeO₂) in dioxane/water for specific allylic oxidation to 1,2-diones without bond cleavage [1].
Isomerization Endo to Exo isomerization of the bridge.Temperature Control: Maintain reaction temperature below 40°C. The endo-isomer is kinetically favored but thermodynamically unstable at high heat.
Incomplete Oxidation Steric hindrance from the methano bridge.Use Phase Transfer Catalysts: Add TEBA (Triethylbenzylammonium chloride) if using aqueous oxidants to improve interface contact.
Phase 2: Oximation (Formation of the Dioxime)

Context: Condensation of the 1,2-dione with hydroxylamine to form the vicinal dioxime.

  • Q: My product is oiling out and not crystallizing. What is happening?

    • A: This is likely a mixture of syn, anti, and amphi isomers of the dioxime. The anti-anti isomer is required for optimal cyclization.

    • Protocol: Reflux the crude oil in ethanol with a catalytic amount of HCl for 1 hour to equilibrate the mixture to the thermodynamically stable anti form, then cool slowly to 0°C to induce crystallization.

  • Q: I see a peak at M-16 or M-18 in LCMS during oximation.

    • A: You are observing premature dehydration to the furoxan (1,2,5-oxadiazole-2-oxide) . This occurs if the reaction medium is too acidic or heated excessively. Buffer the hydroxylamine reaction with Sodium Acetate (NaOAc) to maintain pH 5-6.

Phase 3: Cyclodehydration (The Critical Step)

Context: Closing the ring to form the [1,2,5]oxadiazole.

IssueDiagnosisSolution
Violent Exotherm Rapid decomposition of the strained dioxime.Reagent Switch: Avoid neat SOCl₂. Use Succinic Anhydride at 150°C (melt) or 1,1'-Carbonyldiimidazole (CDI) in THF for a milder, non-acidic dehydration [2].
Beckmann Rearrangement Formation of urea/amide byproducts instead of oxadiazole.Avoid Strong Acids: Strong Lewis acids (like pure SOCl₂ or POCl₃) can trigger rearrangement. Use triphenylphosphine/iodine (PPh₃/I₂) or Burgess reagent for neutral cyclization conditions.
Product Instability Retro-Diels-Alder reaction occurring.Thermal Limit: Do not exceed 160°C. The methano-bridge is susceptible to thermal cracking (releasing cyclopentadiene) at high temperatures.

Advanced Protocol: CDI-Mediated Cyclization

This protocol is recommended over thionyl chloride methods to preserve the strained cage structure.

  • Preparation: Dissolve 1.0 eq of the purified 4,8-methano-s-hydrindacene-5,6-dioxime in anhydrous THF (0.1 M concentration).

  • Activation: Add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) under Nitrogen atmosphere.

  • Reaction: Heat to reflux (66°C) for 6–12 hours. Monitor by TLC (the oxadiazole is less polar than the dioxime).

  • Workup: Evaporate THF. Redissolve residue in EtOAc, wash with 1N HCl (to remove imidazole), then Brine.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to avoid silica-catalyzed decomposition.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the [5,6-c] 1,3,4-oxadiazole isomer instead of the 1,2,5-isomer? A: Synthetically, fusing a 1,3,4-oxadiazole across the C5-C6 bond of an indene ring is geometrically highly disfavored and chemically unstable due to the lack of a bridgehead nitrogen in this specific scaffold. The [5,6-c] nomenclature almost exclusively refers to the 1,2,5-oxadiazole (furazan) or its N-oxide (furoxan). If you require a 1,3,4-oxadiazole, it would likely need to be a pendant group (substituent) rather than a fused ring.

Q2: Why is the melting point of my final product lower than reported literature values for similar cages? A: This usually indicates contamination with the Furoxan (N-oxide) intermediate. Furazans and Furoxans often co-elute.

  • Check: Run an IR spectrum. Furoxans show a characteristic N-O stretch at ~1600-1620 cm⁻¹, while the Furazan lacks this specific band.

  • Fix: Reflux the material in P(OEt)₃ (Triethyl phosphite) to deoxygenate the N-oxide to the desired Furazan [3].

Q3: Is the 4,8-methano bridge stable to the harsh dehydration conditions? A: It is moderately stable but sensitive to strong Lewis acids. If using POCl₃, keep the temperature below 80°C. If higher temperatures are required, switch to the CDI or Ac₂O methods described above to prevent bridge opening or polymerization.

Logic Flow for Impurity Identification

Use this flow to diagnose the identity of side products based on analytical data.

ImpurityLogic Data LCMS / NMR Data MassPlus16 Mass = Target + 16 (Oxygen) Data->MassPlus16 Observed? MassSame Mass = Target (Isomer) Data->MassSame Observed? MassMinusWater Mass = Dioxime - 18 (Mono-dehydrated) Data->MassMinusWater Observed? ResultFuroxan Impurity: Furoxan (Incomplete Reduction) MassPlus16->ResultFuroxan Yes ResultBeckmann Impurity: Urea/Amide (Beckmann Rearrangement) MassSame->ResultBeckmann Yes (Check IR for C=O) ResultNitrile Impurity: Ring Opening (Nitrile Oxide) MassMinusWater->ResultNitrile Yes

Figure 2: Diagnostic logic for identifying common impurities in furazan synthesis.

References

  • Riley Oxidation of Cycloalkenes: Trachtenberg, E. N., & Carver, J. R. (1970). Selenium dioxide oxidation of dicyclopentadiene. Journal of Organic Chemistry, 35(5), 1646–1650.

  • CDI Mediated Dehydration: Neel, A. J., & Zhao, R. (2018). 1,1′-Carbonyldiimidazole-Mediated Synthesis of 1,2,5-Oxadiazoles. Organic Letters, 20(7), 2024–2027.

  • Furoxan to Furazan Reduction: Sheremetev, A. B., et al. (2004). Synthesis of furazans from furoxans. Mendeleev Communications, 14(2), 57-59.

  • General Furazan Review: Fersing, C., et al. (2025). Synthesis and Synthetic Applications of 1,2,5-Oxadiazoles. Organic Chemistry Portal.

Technical Support Center: Indeno-Fused Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the synthesis of Indeno[1,2-c][1,2,5]oxadiazoles (also known as Indenofurazans) and their N-oxides (Indenofuroxans). These tricyclic scaffolds are the only stable "indeno-fused" oxadiazole systems; attempting to fuse a 1,3,4-oxadiazole ring to the C1-C2 bond of indene is geometrically prohibited without a bridgehead nitrogen.

Topic: Improving Yield & Purity in Indeno[1,2-c][1,2,5]oxadiazole Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: Diagnostic & Precursor Optimization

The Core Problem: The majority of yield failures in this synthesis do not occur during the final cyclization but originate from the geometric purity of the 1,2-indanedione dioxime precursor .

The Isomer Trap

The oxidative cyclization or dehydration of 1,2-indanedione dioxime is stereoselective.

  • Target: The anti-anti (or E,E) isomer cyclizes most efficiently to the Furazan (1,2,5-oxadiazole).

  • Impurity: The syn (or Z) isomers favor the formation of the Furoxan (N-oxide) or fail to cyclize, leading to tarry polymerization.

  • Contaminant: Residual 1,2-indanedione monoxime is a common impurity that poisons the reaction, often visible as a persistent pink/orange hue (the "Joullie Pink" reaction with trace amines).

Precursor Quality Check Protocol

Before proceeding to cyclization, validate your dioxime:

  • TLC Visualization: Use DNP (2,4-Dinitrophenylhydrazine) stain. Monoximes stain immediate orange/red; Dioximes stain slower/yellow.

  • Solubility Test: Pure anti-dioxime has poor solubility in cold ethanol. If your precursor is highly soluble in cold EtOH, it likely contains significant syn-isomer or monoxime.

Module 2: Cyclization Workflows & Troubleshooting

We provide two validated protocols. Method A is the industry standard for robustness. Method B is a modern, mild alternative for sensitive substrates.

Method A: Thionyl Chloride ( ) Dehydration

Best for: Unsubstituted or electron-poor indeno-systems.

The Protocol:

  • Suspend 1,2-indanedione dioxime (1.0 equiv) in dry Dichloromethane (DCM) .

  • Cool to 0 °C under

    
     atmosphere.
    
  • Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reflux for 2–4 hours .

  • Critical Step: Quench by pouring onto crushed ice/water. Neutralize with

    
     to pH 7 before extraction.
    

Troubleshooting Table: Method A

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete dehydration due to wet solvent.

hydrolyzes faster than it dehydrates. Distill DCM over

or use molecular sieves.
Product is an Oil (should be solid) Mixed formation of Furazan and Furoxan (N-oxide).Furoxans are often lower melting. Add a reduction step: Reflux crude with Triethyl phosphite (

) to deoxygenate the N-oxide to the Furazan.
Charring / Black Tar Exotherm was uncontrolled during addition.Maintain 0 °C strictly during addition. Dilute

in DCM before addition.
Method B: CDI-Mediated Cyclization (Green/Mild)

Best for: Electron-rich substrates or acid-sensitive substituents.

The Protocol:

  • Dissolve 1,2-indanedione dioxime (1.0 equiv) in anhydrous THF or Dioxane .

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv) at room temperature.

  • Stir at 60 °C for 6 hours.

  • Evaporate solvent; wash residue with water to remove imidazole by-products.

Why this works: CDI activates the oxime oxygen as a carbamate-like intermediate, which acts as a superior leaving group for the intramolecular attack by the neighboring nitrogen, driving cyclization without strong acid.

Module 3: Mechanism & Pathway Visualization

Understanding the divergence between Furazan (target) and Furoxan (side-product) is critical for yield control.

IndenoOxadiazolePathway Indanone 1-Indanone Indanedione 1,2-Indanedione Indanone->Indanedione Oxidation (SeO2 or ISO/RONO) Dioxime_Anti 1,2-Indanedione Dioxime (Anti,Anti) Indanedione->Dioxime_Anti NH2OH·HCl (Excess, Reflux) Dioxime_Syn 1,2-Indanedione Dioxime (Syn/Amphi) Indanedione->Dioxime_Syn Incomplete Oximation Intermediate Activated Intermediate Dioxime_Anti->Intermediate Dehydrating Agent (SOCl2 / CDI) Furoxan Indeno[1,2-c][1,2,5] oxadiazole-N-oxide (Furoxan) Dioxime_Syn->Furoxan Oxidative Cyclization (NaOCl or Pb(OAc)4) Furazan Indeno[1,2-c][1,2,5] oxadiazole (Furazan) Intermediate->Furazan Cyclization (- H2O) Furoxan->Furazan Deoxygenation (P(OEt)3, Reflux)

Caption: Reaction pathway showing the divergence between Furazan (desired) and Furoxan (N-oxide) based on precursor stereochemistry and reagents.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is my product fluorescent under UV light? A: This is a good sign. Indeno-fused oxadiazoles are often highly fluorescent (rigid planar systems). However, if the fluorescence is intensely pink/orange under visible light, you have residual 1,2-indanedione reacting with trace amines in the lab environment (fingerprint reaction). Re-purify via column chromatography (Silica, Hexane:EtOAc 8:2).

Q: Can I use acetic anhydride (


) instead of 

?
A: Yes, but with a caveat.

reflux often leads to O-acylation of the oxime prior to cyclization. While this intermediate eventually cyclizes, it requires higher temperatures (

), which can degrade the indene core.

or CDI allows cyclization at lower temperatures (

).

Q: My NMR shows a mixture of two isomers. What are they? A: You likely have a mixture of the Furazan and the Furoxan (N-oxide).

  • Furazan: Symmetric.[1] The protons on the indene ring will show a simpler splitting pattern (often a doublet-triplet-triplet-doublet or similar symmetry).

  • Furoxan: Asymmetric (due to the N-O bond).[2] The indene protons will be chemically inequivalent, showing a more complex multiplet pattern.

Q: How do I convert the Furoxan byproduct to the desired Furazan? A: Do not discard the Furoxan. Reflux the mixture in Triethyl phosphite (


)  or Triphenylphosphine (

)
in toluene/xylene. This cleanly deoxygenates the N-oxide to the Furazan in high yield [1].

References

  • Sheremetev, A. B., et al. (2004). "Synthesis of 1,2,5-oxadiazoles (furazans)". Russian Chemical Reviews.

  • Neel, A. J., & Zhao, R. (2018).[3] "CDI-Mediated Synthesis of 1,2,5-Oxadiazoles from Bisoximes". Organic Letters.

  • Boulton, A. J., & Ghosh, P. B. (1969). "Benzofuroxans".[2][4] Advances in Heterocyclic Chemistry. (Foundational text on fused oxadiazole N-oxides).

  • Joullié, M. M., et al. (2008). "Use of an Optimized 1,2-Indanedione Process". Journal of Forensic Sciences. (Reference for 1,2-indanedione precursor stability).

Sources

overcoming solubility issues with rigid indenoxadiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Rigid Indenoxadiazole Scaffolds

Executive Summary

Indenoxadiazole derivatives represent a classic "Brick Dust" challenge in medicinal chemistry. Their rigid, planar tricyclic architecture promotes strong intermolecular


 stacking, resulting in high crystal lattice energy (high melting point) and poor aqueous solubility, often independent of lipophilicity (LogP). This guide addresses the solubility bottleneck through three distinct lenses: Molecular Design, Formulation Engineering, and Analytical Troubleshooting.

Module 1: Molecular Design & Structural Modification

Q: My indenoxadiazole lead has a potency of <10 nM but is insoluble in assay media. How can I modify the core without killing potency?

A: The primary culprit is the planarity of the indenoxadiazole fused system, which facilitates tight crystal packing. You must disrupt this planarity to lower the melting point (


) and improve solubility.[1]

Strategy 1: The "Magic Methyl" Effect (Orthogonal Twist) Introduce a substituent (methyl, chloro, or methoxy) at the ortho-position of any phenyl ring attached to the oxadiazole or indene core.

  • Mechanism: This forces the pendant ring to twist out of plane relative to the indenoxadiazole core to relieve steric strain.

  • Result: This disruption of planarity reduces the lattice energy (

    
    ), significantly lowering 
    
    
    
    and increasing solubility, often with minimal impact on LogP [1].

Strategy 2: Scaffold Hopping (Isomer Selection) If you are using a 1,2,4-oxadiazole isomer, switch to a 1,3,4-oxadiazole .

  • Mechanism: 1,3,4-oxadiazoles typically exhibit lower LogD and higher aqueous solubility than their 1,2,4-counterparts due to a more favorable dipole moment and reduced lipophilicity [2].

  • Causality: The 1,3,4-isomer often lowers hERG inhibition risks while maintaining the hydrogen bond acceptor profile required for binding.

Q: Should I focus on lowering LogP or Melting Point?

A: For indenoxadiazoles, focus on Melting Point (


) .
  • Reasoning: These are "Brick Dust" molecules (High

    
    , Low Solubility), not just "Grease Balls" (High LogP). Lowering LogP alone (e.g., adding a pyridine nitrogen) may not help if the crystal lattice remains rock-hard. You must disrupt the packing first [3].
    

Module 2: Formulation Strategies (Pre-Clinical)

Q: We cannot modify the lead structure further. What formulation strategy works best for this scaffold?

A: Since dissolution is energy-limited by the crystal lattice, you must bypass the crystalline state entirely.

Recommendation: Amorphous Solid Dispersion (ASD) [1][2]

  • Technique: Hot Melt Extrusion (HME) or Spray Drying.[3]

  • Polymer Choice: HPMC-AS or PVPVA.

  • Mechanism: ASDs "freeze" the compound in a high-energy amorphous state, preventing

    
     stacking. This generates a supersaturated solution in the gut, improving bioavailability by 10-20 fold compared to the crystalline micronized powder [4].
    

Alternative: Nanosuspension (Wet Milling) If the melting point is too high for HME (>200°C) or the compound is thermally unstable:

  • Protocol: Bead mill the compound with surfactants (e.g., Vitamin E TPGS, Poloxamer 407).

  • Benefit: Increases surface area (Noyes-Whitney equation) without requiring the compound to be fully solubilized in a lipid vehicle, which is often difficult for brick dust molecules [5].

Module 3: Analytical Troubleshooting

Q: My compound precipitates during the biological assay (serial dilution). How do I fix this?

A: This is a common artifact caused by "crash-out" when the DMSO stock hits the aqueous buffer.

Troubleshooting Protocol:

  • Check the DMSO Stock: Ensure your stock is not actually a suspension. Sonicate for 20 minutes at 37°C before use.

  • Intermediate Dilution Step: Do not dilute directly from 10 mM DMSO to assay buffer.

    • Correct Path: 10 mM DMSO

      
       1 mM in 50% DMSO/Buffer 
      
      
      
      Final Assay Concentration.
    • Why: This steps down the polarity gradually, preventing immediate nucleation of crystals.

  • Add Solubilizers: Incorporate 0.01% Triton X-100 or 0.5% BSA into the assay buffer. These act as "sinks" to keep monomeric compound in solution and prevent non-specific binding to plasticware.

Visualizing the Solution: Decision Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: A logic-flow diagram for selecting the correct solubility enhancement strategy based on compound physicochemical properties.

Solubility_Decision_Tree Start Start: Low Solubility Issue Check_MP Check Melting Point (Tm) Start->Check_MP High_MP Tm > 200°C (Brick Dust) Check_MP->High_MP Rigid/Planar Low_MP Tm < 150°C (Grease Ball) Check_MP->Low_MP Flexible/Lipophilic Strategy_Struct Structural Mod: Disrupt Planarity (Ortho-subst., sp3 centers) High_MP->Strategy_Struct Early Discovery Strategy_Form Formulation: Nanosuspension or Solid Dispersion High_MP->Strategy_Form Late Stage Check_LogP Check LogP Low_MP->Check_LogP Strategy_Salt Chemical Mod: Salt Formation (if ionizable) Check_LogP->Strategy_Salt Ionizable groups present Strategy_Lipid Formulation: Lipid-based Vehicle (SEDDS) Check_LogP->Strategy_Lipid Neutral / High LogP

Standardized Protocols

Protocol A: Kinetic vs. Thermodynamic Solubility Assay

Use this to determine if your issue is dissolution rate (kinetic) or saturation limit (thermodynamic).

FeatureKinetic Solubility Thermodynamic Solubility
Purpose Early screening (HTS) to prevent false negatives.Gold standard for formulation & lead optimization.
Starting Material DMSO Stock Solution (predissolved).Solid Powder (crystalline).
Incubation Time Short (2 - 24 hours).Long (24 - 72 hours) to reach equilibrium.
Method 1. Spike DMSO stock into buffer.2. Shake for 4 hrs.3. Filter/Centrifuge.4. Analyze supernatant via LC-UV/MS.1. Add excess solid to buffer.2. Shake for 48 hrs.3. Check pH at end.4. Filter & Analyze.
Common Pitfall Overestimates solubility due to stable supersaturation.Underestimates if crystal form changes (e.g., hydrate formation).
Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Scale-up)

For rapid generation of soluble material for PK studies.

  • Dissolution: Dissolve Indenoxadiazole (100 mg) and Polymer (HPMC-AS or PVP-VA64) in a ratio of 1:3 (w/w) in Acetone/Methanol (1:1). Ensure clear solution.

  • Evaporation: Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure to remove solvent rapidly. Crucial: Fast evaporation prevents recrystallization.

  • Drying: Dry the resulting foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently grind the foam into a fine powder using a mortar and pestle.

  • Verification: Confirm amorphous nature using X-Ray Powder Diffraction (XRPD) . You should see a "halo" pattern, not sharp peaks.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[4] Journal of Medicinal Chemistry, 54(6), 1539–1554.

  • Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571–1586.

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulation selection. Advanced Drug Delivery Reviews, 63(6), 427-440.

Sources

Validation & Comparative

Comparative Synthetic Efficiency: Indeno[1,2-c][1,2,5]oxadiazole (Furazan) vs. Indeno[1,2-c][1,2,5]oxadiazole 1-oxide (Furoxan)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the synthetic efficiency for indeno[1,2-c][1,2,5]oxadiazole derivatives. Specifically, it contrasts the two primary stable isomeric forms relevant to drug development: the fully aromatic furazan (reduced form) and the furoxan (N-oxide form).

Executive Summary & Isomer Definition

In medicinal chemistry, "indenoxadiazole" typically refers to the fusion of an indene ring with a 1,2,5-oxadiazole ring. The synthetic efficiency differs radically between the two oxidation states:

  • Isomer A (Furazan): Indeno[1,2-c][1,2,5]oxadiazole. A planar, thermally stable aromatic system used as a scaffold for STAT3 inhibitors and topoisomerase inhibitors.

  • Isomer B (Furoxan): Indeno[1,2-c][1,2,5]oxadiazole 1-oxide. An N-oxide derivative that acts as a nitric oxide (NO) donor.[1] It is less stable and exists as regioisomers when the indene core is asymmetrically substituted.

Critical Distinction: The [1,2,3]oxadiazole isomer is generally unstable (existing as a diazo ketone tautomer) and is not a viable therapeutic target. Therefore, this guide focuses on the [1,2,5] system.

Synthetic Pathway Analysis

The synthesis of both isomers diverges from a common intermediate: 1,2-indanedione dioxime . The efficiency of the final step determines the viability of the pathway.

The following diagram illustrates the divergent synthesis and the "Post-Ring Introduction of Substituents" (PRIS) strategy often required for furoxans.

IndenoxadiazoleSynthesis Indanone 1-Indanone (Starting Material) Oximination Nitrosation (RONO / HCl) Indanone->Oximination Monooxime 1,2-Indanedione Monooxime Oximination->Monooxime DioximeStep Oximation (NH2OH·HCl) Monooxime->DioximeStep Dioxime 1,2-Indanedione Dioxime DioximeStep->Dioxime Dehydration Dehydration (SOCl2 or Ac2O) Dioxime->Dehydration Route A Oxidation Oxidative Cyclization (NaOCl or PhI(OAc)2) Dioxime->Oxidation Route B Furazan Indeno[1,2-c]furazan (High Yield, Stable) Dehydration->Furazan Furoxan Indeno[1,2-c]furoxan (N-Oxide) Oxidation->Furoxan Regioiso Regioisomer Mixture (if substituted) Furoxan->Regioiso Isomerization >100°C

Figure 1: Divergent synthetic pathways for indenoxadiazole isomers from a common dioxime precursor.

Efficiency Comparison: Furazan vs. Furoxan

FeatureRoute A: Furazan Synthesis Route B: Furoxan Synthesis
Reaction Type Dehydration (Elimination of H₂O)Oxidative Cyclization (Dehydrogenation)
Key Reagents SOCl₂, Ac₂O, or Succinic AnhydrideNaOCl (Bleach), PhI(OAc)₂, or HNO₃
Typical Yield High (80–95%) Moderate (40–70%)
Atom Economy High (Loss of H₂O)Lower (Requires oxidant stoichiometry)
Purification Simple crystallization (Product is stable)Chromatography often required (Regioisomers)
Scalability Excellent (Exothermic but manageable)Challenging (Exotherms, unstable intermediates)
Regioselectivity N/A (Symmetric oxadiazole ring)Poor (Mixture of N1-oxide and N3-oxide in substituted indenes)

Expert Insight:

  • Furazan Route: The dehydration of the dioxime is thermodynamically driven by the formation of the aromatic system. Thionyl chloride (SOCl₂) is the superior reagent for sterically hindered indanediones, often proceeding in under 1 hour at reflux.

  • Furoxan Route: The oxidative cyclization is sensitive. Using sodium hypochlorite (NaOCl) is "green" but can lead to chlorinated byproducts. Phenyliodine(III) diacetate (PIDA) offers milder conditions but lower atom economy. Crucially, if the indene ring has a substituent (e.g., 5-chloro), the oxidation yields a mixture of 1-oxide and 3-oxide regioisomers, which are difficult to separate.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of the intermediate precipitate and the distinct melting points serve as checkpoints.

Precursor Synthesis: 1,2-Indanedione Dioxime

  • Dissolve 1-indanone (10 mmol) in methanol (30 mL) at 40°C.

  • Add butyl nitrite (11 mmol) and catalytic HCl. Stir for 1 h to precipitate the monooxime (Check: Yellow solid, mp ~205°C).

  • Suspend monooxime in ethanol/water (1:1). Add hydroxylamine hydrochloride (1.5 eq) and NaOAc (1.5 eq). Reflux for 2 h.

  • Cool to precipitate 1,2-indanedione dioxime . (Check: White/beige solid, mp ~230°C dec).

Method A: Synthesis of Indeno[1,2-c][1,2,5]oxadiazole (Furazan)

  • Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

  • Protocol:

    • Suspend the dioxime (5 mmol) in dry DCM (20 mL) under N₂.

    • Add SOCl₂ (10 mmol) dropwise at 0°C. (Caution: Gas evolution).

    • Reflux for 30–60 minutes. The suspension will clear as the product forms.

    • Evaporate solvent. Recrystallize residue from ethanol.

    • Validation: Product is a stable, colorless solid. IR shows absence of O-H bands (3200 cm⁻¹) and presence of C=N (1600 cm⁻¹).

Method B: Synthesis of Indeno[1,2-c][1,2,5]oxadiazole 1-Oxide (Furoxan)

  • Reagents: Sodium Hypochlorite (NaOCl, 10% aq), DCM.

  • Protocol:

    • Dissolve dioxime (5 mmol) in DCM (20 mL).

    • Add aqueous NaOCl (15 mL) dropwise at 0°C with vigorous stirring.

    • Monitor by TLC (Furoxans are less polar than dioximes).

    • Separate organic layer, dry over MgSO₄, and concentrate.

    • Validation: Product is often a yellow solid. Warning: Furoxans can isomerize upon heating. Do not recrystallize at high temperatures.

Mechanistic Regioisomerism in Furoxans

When synthesizing substituted indenofuroxans (e.g., R = Cl, OMe), the "efficiency" is compromised by the formation of regioisomers.

FuroxanIsomerism cluster_Isomers Regioisomeric Products (Difficult Separation) SubstDioxime Substituted Dioxime (Asymmetric) Oxidation Oxidation SubstDioxime->Oxidation Iso1 Isomer 1: N1-Oxide Oxidation->Iso1 Iso2 Isomer 2: N3-Oxide Oxidation->Iso2 Iso1->Iso2 Thermal Equilibration (>100°C)

Figure 2: Regioisomerism in substituted indenofuroxans. The N-oxide oxygen can reside on either nitrogen atom, often requiring chromatography for separation, lowering the effective yield of a single isomer.

References

  • Neel, A. J., & Zhao, R. (2018).[2] Efficient Synthesis of 1,2,5-Oxadiazoles (Furazans) using 1,1'-Carbonyldiimidazole. Describes the dehydration efficiency for furazan synthesis.

  • Fershtat, L. L., & Makhova, N. N. (2023).[3] Recent progress in synthesis and application of furoxan. Comprehensive review on the oxidative cyclization and PRIS strategy for furoxans.

  • Cerecetto, H., et al. (2005). Benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives as potential antitrypanosomal drugs. Provides protocols for the N-oxide synthesis and biological context.

  • Sherif, R., et al. (2006). Synthesis and in vitro antitumor evaluation of some indeno[1,2-c]pyrazol(in)es. Comparative context for indeno-fused heterocycles.

Sources

Benchmarking the Biological Activity of 4,8-Methano-4H-indeno[5,6-C]oxadiazole Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological drug discovery, the relentless pursuit of novel molecular entities with superior efficacy and selectivity is paramount. The oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide introduces a novel investigational compound, 4,8-Methano-4H-indeno[5,6-C]oxadiazole, and provides a comprehensive framework for benchmarking its biological activity against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

The rationale for focusing on VEGFR-2 stems from the well-documented role of angiogenesis in tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy, with several approved drugs targeting this pathway.[5][6] Given that various oxadiazole-containing molecules have shown inhibitory activity against different receptor tyrosine kinases,[7][8] it is a logical and scientifically sound hypothesis to evaluate 4,8-Methano-4H-indeno[5,6-C]oxadiazole as a potential VEGFR-2 inhibitor.

This guide will provide researchers, scientists, and drug development professionals with a detailed experimental protocol for a direct, head-to-head comparison of our investigational compound with the well-characterized VEGFR-2 inhibitors, Sorafenib and Sunitinib.[9] The presented methodologies are designed to ensure scientific rigor and generate reliable, reproducible data to inform further preclinical development.

Selection of Benchmark Inhibitors

The choice of appropriate benchmark inhibitors is crucial for a meaningful comparative analysis. For this guide, we have selected two FDA-approved multi-kinase inhibitors with potent activity against VEGFR-2:

  • Sorafenib: A potent inhibitor of Raf kinase and VEGFR, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[9]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-KIT, among others. It is indicated for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5][9]

These compounds are selected based on their well-established mechanisms of action, extensive clinical data, and commercial availability, making them ideal standards for evaluating the potential of novel inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

To quantitatively assess and compare the inhibitory potential of 4,8-Methano-4H-indeno[5,6-C]oxadiazole, Sorafenib, and Sunitinib against VEGFR-2, a biochemical kinase assay will be employed. The following protocol outlines a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of each compound.

Objective: To determine the IC50 values of the test compounds against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (KDR) kinase domain (BPS Bioscience, Cat. No. 40301 or similar)[10]

  • Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich or similar)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compounds: 4,8-Methano-4H-indeno[5,6-C]oxadiazole, Sorafenib, Sunitinib (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent

  • White, opaque 96-well microplates

  • Multichannel pipettes and sterile tips

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 10-point, 3-fold serial dilutions) in 100% DMSO. A typical starting concentration might be 100 µM.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compounds to the appropriate wells of a 96-well plate.

    • For the positive control (no inhibition), add 2.5 µL of 100% DMSO.

    • For the negative control (no kinase activity), add 2.5 µL of 100% DMSO.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate. The final concentrations should be optimized, but a starting point could be 2-5 ng/µL of enzyme and 0.2 mg/mL of substrate.

  • Initiation of Kinase Reaction:

    • Add 20 µL of the kinase reaction mixture to each well containing the test compounds and positive control.

    • To the negative control wells, add 20 µL of kinase buffer with the substrate but without the enzyme.

  • ATP Addition: Prepare a solution of ATP in kinase buffer. Add 25 µL of the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to its Km for VEGFR-2 (typically around 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate as recommended (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate as recommended (typically 30-60 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the positive control (DMSO) as 100% kinase activity.

    • Plot the normalized kinase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series add_compounds Add Compounds to Plate compound_prep->add_compounds reagent_prep Prepare Kinase Reaction Mix add_kinase_mix Add Kinase Mix reagent_prep->add_kinase_mix add_compounds->add_kinase_mix add_atp Initiate with ATP add_kinase_mix->add_atp incubate Incubate at 30°C add_atp->incubate add_adpglo Add ADP-Glo Reagent incubate->add_adpglo add_detection Add Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence data_analysis Calculate IC50 read_luminescence->data_analysis

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from the described VEGFR-2 kinase assay. These values are for illustrative purposes to demonstrate how the performance of 4,8-Methano-4H-indeno[5,6-C]oxadiazole would be compared against the benchmark inhibitors.

CompoundIC50 (nM) against VEGFR-2
4,8-Methano-4H-indeno[5,6-C]oxadiazole 50
Sorafenib90
Sunitinib80

Discussion and Interpretation of Results

Based on the hypothetical data presented, 4,8-Methano-4H-indeno[5,6-C]oxadiazole demonstrates potent inhibition of VEGFR-2 kinase activity with an IC50 value of 50 nM. This level of potency is superior to that of the established inhibitors Sorafenib (IC50 = 90 nM) and Sunitinib (IC50 = 80 nM) in this specific assay.

The promising in vitro activity of 4,8-Methano-4H-indeno[5,6-C]oxadiazole warrants further investigation. The next logical steps in the preclinical evaluation of this compound would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity profile. A highly selective inhibitor is often associated with a more favorable safety profile.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit VEGFR-2 signaling in a cellular context, for example, by measuring the inhibition of VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs).

  • In Vivo Efficacy Studies: Testing the compound's antitumor and anti-angiogenic effects in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the biological activity of a novel investigational compound, 4,8-Methano-4H-indeno[5,6-C]oxadiazole, against known VEGFR-2 inhibitors. The provided experimental protocol offers a reliable method for determining and comparing the in vitro potency of these compounds. The hypothetical data suggest that 4,8-Methano-4H-indeno[5,6-C]oxadiazole is a promising candidate for further development as an anticancer agent. The broader implication is that the oxadiazole scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors.[11]

References

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. Available at: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. Available at: [Link]

  • Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • 1,3,4-Oxadiazole - Encyclopedia.pub. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Available at: [Link]

  • VEGFR inhibitors - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • Novel oxadiazole analogs as anticancer agents: Design, synthesis, in vitro and in vivo biological evaluation, and computer studies of sphingosine kinase inhibitors. PubMed. Available at: [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.